molecular formula C13H13N7 B2734739 N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 109160-46-5

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B2734739
CAS No.: 109160-46-5
M. Wt: 267.296
InChI Key: OCZRBIVLXIXVGR-UHFFFAOYSA-N
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Description

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings The presence of a benzyl group at the N7 position and three amino groups at the 2, 4, and 7 positions further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-trione, while substitution reactions can introduce various functional groups at the amino positions .

Scientific Research Applications

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine-2,4,7-triamine: Lacks the benzyl group at the N7 position.

    N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: Contains a methyl group instead of a benzyl group at the N7 position.

    N7-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: Contains a phenyl group at the N7 position.

Uniqueness

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is unique due to the presence of the benzyl group at the N7 position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-benzylpyrimido[4,5-d]pyrimidine-2,5,7-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c14-10-9-7-17-13(20-11(9)19-12(15)18-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H5,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRBIVLXIXVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C3C(=NC(=NC3=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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